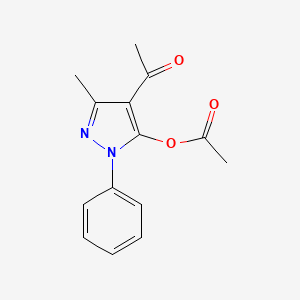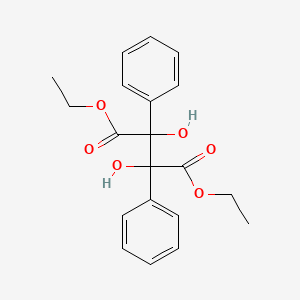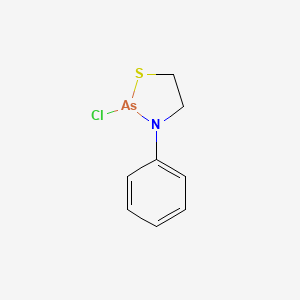
2-Chloro-3-phenyl-1,3,2-thiazarsolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-phenyl-1,3,2-thiazarsolidine is a heterocyclic compound that contains sulfur, nitrogen, and chlorine atoms within its structure This compound belongs to the thiazolidine family, which is known for its diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenyl-1,3,2-thiazarsolidine typically involves the reaction of a phenyl-substituted thioamide with a chlorinating agent. One common method includes the use of thiourea and phenyl isothiocyanate, followed by chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions and reusable catalysts, are also explored to make the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-phenyl-1,3,2-thiazarsolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH₄, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Ammonia, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amino, thio, or alkoxy derivatives.
Applications De Recherche Scientifique
2-Chloro-3-phenyl-1,3,2-thiazarsolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for its pharmacological properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-phenyl-1,3,2-thiazarsolidine involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. It may also disrupt cellular processes by interfering with DNA replication or protein synthesis. The exact pathways and targets depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine: A parent compound with similar structural features but lacks the phenyl and chlorine substituents.
2-Chloro-1,3-thiazole: Contains a similar thiazole ring but differs in the position of the chlorine atom and the absence of the phenyl group.
3-Phenyl-1,3-thiazolidine: Similar structure but lacks the chlorine atom.
Uniqueness
This combination allows for a broader range of chemical modifications and biological activities compared to its analogs .
Propriétés
Numéro CAS |
64148-17-0 |
|---|---|
Formule moléculaire |
C8H9AsClNS |
Poids moléculaire |
261.60 g/mol |
Nom IUPAC |
2-chloro-3-phenyl-1,3,2-thiazarsolidine |
InChI |
InChI=1S/C8H9AsClNS/c10-9-11(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
NRLLYEIUCRNWKN-UHFFFAOYSA-N |
SMILES canonique |
C1CS[As](N1C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


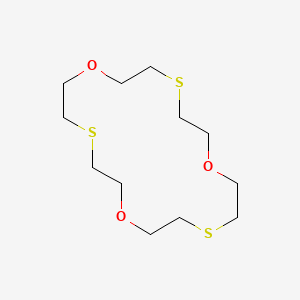

![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
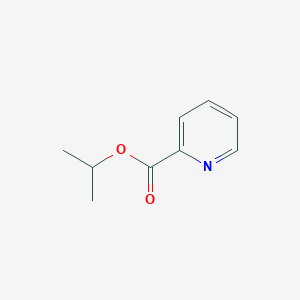
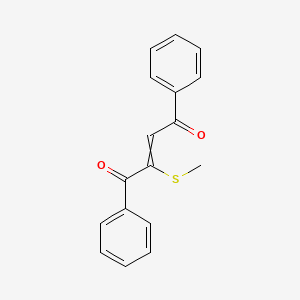
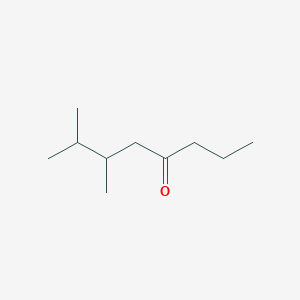
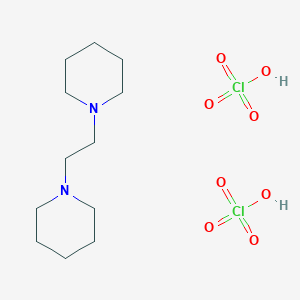
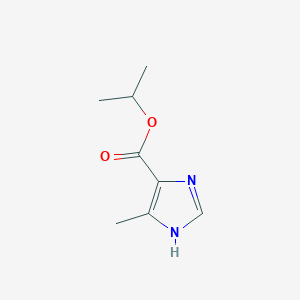
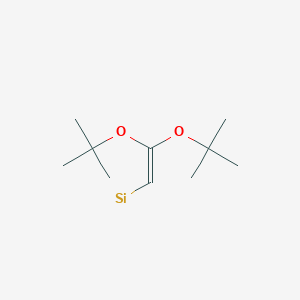
![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
